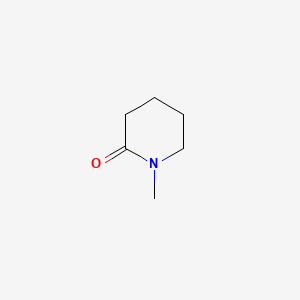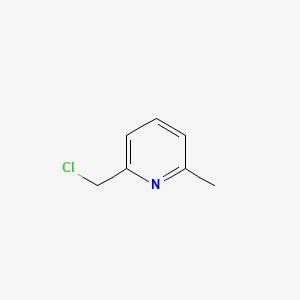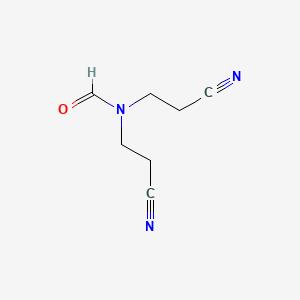
2-(Carbomethoxy)ethyltrichlorosilane
Vue d'ensemble
Description
2-(Carbomethoxy)ethyltrichlorosilane, also known as METHYL (3-TRICHLOROSILYLPROPIONATE), is an organochlorosilane . It has a molecular formula of C4H7Cl3O2Si and a molecular weight of 221.54 g/mol .
Synthesis Analysis
Organosilanes, like 2-(Carbomethoxy)ethyltrichlorosilane, are primary building blocks used to manufacture surface-modified silicas . They can be synthesized by two different synthetic pathways: hydrosilation and via a Grignard reagent . Hydrosilation is the reaction of an alkene with chlorosilane in the presence of a platinum catalyst . The Grignard reaction involves reacting an alkyl magnesium halide with tetrachlorosilane in a dry solvent such as ether .Molecular Structure Analysis
The molecular structure of 2-(Carbomethoxy)ethyltrichlorosilane consists of a carbomethoxyethyl group attached to a trichlorosilane . The exact mass of the molecule is 219.92800 .Chemical Reactions Analysis
In a study, the sensing plate was soaked in a 0.5 mM 2-carbomethoxy ethyltrichlorosilane (CMETS) solution of CMETS in toluene at −15 °C for 1 h . The ester group was produced .Physical And Chemical Properties Analysis
2-(Carbomethoxy)ethyltrichlorosilane has a boiling point of 90ºC , a density of 1.325 g/mL , and a refractive index of 1.448 at 20˚C . It also has a flash point of >43 °C .Applications De Recherche Scientifique
2-(Carbomethoxy)ethyltrichlorosilane: A Comprehensive Analysis of Scientific Research Applications
Surface Modification of Silicon Nanoparticles: 2-(Carbomethoxy)ethyltrichlorosilane is used in the functionalization of silicon nanoparticles (Si NPs). The compound provides ester-terminated surfaces on Si NPs, which can be advantageous for various applications including low toxicity biological applications and integration into silicon microelectronics .
Synthesis of Hydrophilic Products: This compound is involved in the synthesis of hydrophilic products, particularly in applications related to deposition on metals. It is used due to its ability to liberate hydrogen upon reaction and is handled with caution due to this property .
3. Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.) Gelest Inc. mentions the use of 2-(Carbomethoxy)ethyltrichlorosilane in the context of coatings, adhesives, sealants, and elastomers, indicating its role in the synthesis or modification of materials within these categories .
Chemical Modification of Substrates: Research indicates that 2-(Carbomethoxy)ethyltrichlorosilane can be used for chemical modification of substrate surfaces, such as SiO2 surfaces prepared by chemical acid-treatment or thermal oxidation .
Mécanisme D'action
While the specific mechanism of action for 2-(Carbomethoxy)ethyltrichlorosilane is not mentioned in the search results, organosilanes in general allow the formation of a Si–O–Si bond on the surface of the silica . These bonds are more hydrolytically stable across a wider pH range than Si–O–C bonds .
Safety and Hazards
Orientations Futures
While specific future directions for 2-(Carbomethoxy)ethyltrichlorosilane are not mentioned in the search results, organosilanes in general are gaining attention due to their unique characteristics and potential in a variety of fields . They are used in the detection of small biomolecules, ions, cancer cells, and antibody–antigen immunoassaying .
Propriétés
IUPAC Name |
methyl 3-trichlorosilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O2Si/c1-9-4(8)2-3-10(5,6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAWUSLARFVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066321 | |
| Record name | Methyl 3-(trichlorosilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbomethoxy)ethyltrichlorosilane | |
CAS RN |
18147-81-4 | |
| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18147-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-(trichlorosilyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-(trichlorosilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(trichlorosilyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-(trichlorosilyl)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJZ3D3R69Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Carbomethoxy)ethyltrichlorosilane facilitate the functionalization of silicon nanoparticles?
A1: 2-(Carbomethoxy)ethyltrichlorosilane acts as a silane coupling agent, enabling the attachment of organic molecules to the silicon nanoparticle surface. [] This process, known as silanization, involves the hydrolysis of the trichlorosilane groups in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups then condense with hydroxyl groups present on the silicon nanoparticle surface, creating stable Si-O-Si bonds and anchoring the 2-(Carbomethoxy)ethyltrichlorosilane molecule to the nanoparticle. The presence of the carbomethoxy group introduces a functional handle for further modifications or attachments, effectively functionalizing the silicon nanoparticle. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















